1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene is a halogenated organic compound with the molecular formula C3Cl5F This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a three-carbon propene backbone
Preparation Methods
The synthesis of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method includes the reaction of 1,1,3,3,3-Pentachloropropane with a fluorinating agent under controlled conditions. Industrial production methods often utilize large-scale halogenation reactors to ensure efficient and high-yield synthesis of the compound.
Chemical Reactions Analysis
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes or alkynes.
Common reagents used in these reactions include halogenating agents, hydrogen gas, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparison with Similar Compounds
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene can be compared with other halogenated propene derivatives, such as:
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Similar in structure but with additional fluorine atoms, leading to different chemical properties and reactivity.
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Another closely related compound with variations in the position of halogen atoms.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
815-15-6 |
---|---|
Molecular Formula |
C3Cl5F |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1,1,3,3,3-pentachloro-2-fluoroprop-1-ene |
InChI |
InChI=1S/C3Cl5F/c4-2(5)1(9)3(6,7)8 |
InChI Key |
JFPCQBWUOJIHLS-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)(C(Cl)(Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.